1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a diphenyloxazole ring and a thioxo-dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one typically involves multiple steps, starting with the preparation of the diphenyloxazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications include its use as an antiproliferative agent in cancer research.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antiproliferative properties. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,5-Diphenyloxazole: A related compound with a similar oxazole ring structure.
4-Thioxo-3,4-dihydropyrimidin-2(1H)-one: A compound with a similar thioxo-dihydropyrimidinone moiety.
Uniqueness: 1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is unique due to its combination of both the diphenyloxazole and thioxo-dihydropyrimidinone moieties, which may confer distinct chemical and biological properties compared to its individual components or similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
CAS No. |
889788-29-8 |
---|---|
Molecular Formula |
C19H13N3O2S |
Molecular Weight |
347.39 |
IUPAC Name |
1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C19H13N3O2S/c23-19-20-15(25)11-12-22(19)17-16(13-7-3-1-4-8-13)24-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,25) |
InChI Key |
ULNNRTAGGHESOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=S)NC4=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.